(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid chemical properties
(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid chemical properties
[1][2][3]
Executive Summary
3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid (CAS: 1311185-12-2 ) is a specialized organoboron building block used primarily in medicinal chemistry for the introduction of the (tetrahydro-2H-pyran-2-yl)methoxy motif via Suzuki-Miyaura cross-coupling .[1]
Unlike simple alkoxy substituents, the tetrahydropyranyl (THP) ether moiety offers a unique balance of lipophilicity and polarity, often used to modulate the pharmacokinetic profile (LogD, metabolic stability) of drug candidates. This guide details the compound's physicochemical properties, synthesis pathways, and critical handling protocols to prevent common degradation issues such as protodeboronation and boroxine formation.
Chemical Identity & Structural Analysis[4]
| Property | Specification |
| Chemical Name | 3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid |
| CAS Number | 1311185-12-2 |
| Molecular Formula | C₁₂H₁₇BO₄ |
| Molecular Weight | 236.07 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Boronic Acid) | ~8.8 (Estimated for meta-alkoxy phenylboronic acids) |
Structural Implications
The molecule consists of a phenyl ring substituted at the meta position relative to the boronic acid.
-
Meta-Substitution: Electronically, the alkoxy group at the meta position exerts an inductive withdrawing effect (
) but lacks the direct resonance donation into the carbon-boron bond seen in para isomers. This makes the C-B bond relatively stable against hydrolytic cleavage compared to electron-rich ortho or para isomers. -
Ether Linkage: The substituent is a (tetrahydro-2H-pyran-2-yl)methyl ether ($ \text{Ar-O-CH}_2\text{-THP} $). It is crucial to distinguish this from a standard THP protecting group (acetal,
). The presence of the methylene spacer makes this linkage an ether , which is significantly more stable to acidic conditions than an acetal.
Synthesis & Manufacturing Pathways
The synthesis typically follows a convergent route involving the alkylation of a 3-hydroxyphenylboronate precursor.
Pathway A: Alkylation (Standard Scale-Up)
This method uses a nucleophilic substitution (
-
Precursor Activation: (Tetrahydro-2H-pyran-2-yl)methanol is converted to a mesylate (Ms) or tosylate (Ts) leaving group.
-
Coupling: 3-Hydroxyphenylboronic acid pinacol ester is treated with the activated electrophile using a base (e.g.,
or ) in DMF or Acetonitrile. -
Deprotection (Optional): If the free acid is required, the pinacol ester is hydrolyzed using
or acidic hydrolysis (carefully controlled to avoid ether cleavage).
Pathway B: Mitsunobu Reaction (Lab Scale)
Ideal for rapid, small-scale synthesis without generating sulfonate intermediates.
-
Reagents: 3-Hydroxyphenylboronic acid pinacol ester, (Tetrahydro-2H-pyran-2-yl)methanol,
, DIAD/DEAD. -
Solvent: THF (anhydrous).
-
Mechanism: Activation of the alcohol by the phosphine-azo complex followed by nucleophilic attack by the phenol.
Figure 1: Convergent synthesis pathways via Alkylation (Pathway A) and Mitsunobu coupling (Pathway B).
Reactivity Profile: Suzuki-Miyaura Coupling
The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.
Mechanistic Considerations
-
Transmetallation: This is the rate-determining step. The boronic acid must be activated by a base (forming a boronate species,
) to transfer the aryl group to the Palladium(II) center. -
Base Selection:
-
Standard:
or (aqueous/organic biphasic). -
Sensitive Substrates:
or (anhydrous conditions).
-
-
Catalyst Systems:
-
General Purpose:
or . -
Sterically Hindered/Chlorides:
with ligands like XPhos or SPhos.
-
Protocol: Standard Cross-Coupling
Reagents:
-
Aryl Halide (1.0 eq)
-
Boronic Acid (1.2 - 1.5 eq)
- (3-5 mol%)
- (2.0 - 3.0 eq)
-
Solvent: Dioxane/Water (4:1)
Procedure:
-
Charge reaction vessel with aryl halide, boronic acid, and base.
-
Degas solvents (sparge with Argon for 10 min) and add to the vessel.
-
Add catalyst under inert atmosphere.
-
Heat to 80-100°C for 2-12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. The THP-ether is stable to these conditions.
Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. The boronic acid enters at the Transmetallation step.
Handling, Stability & Storage
The Boroxine Equilibrium
Like most boronic acids, this compound exists in equilibrium with its cyclic trimer anhydride (boroxine).
-
Observation: Purity analysis (NMR) may show broad peaks or fractional stoichiometry due to dehydration. This is not degradation.
-
Reversal: The boroxine hydrolyzes back to the monomeric acid in the presence of water or aqueous base during the reaction.
Stability Protocol
-
Temperature: Store at 2-8°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required for short-term storage.
-
Protodeboronation Risk: Low. The meta-alkoxy group does not significantly destabilize the C-B bond. However, avoid prolonged heating in strong acidic media (pH < 1).
Figure 3: Decision tree for quality control and storage. Boroxine formation is a reversible physical state, not a chemical impurity.
References
-
Chemical Identity & CAS Verific
- Source: CymitQuimica & Sigma-Aldrich Catalog D
-
Link:
-
Suzuki-Miyaura Coupling Mechanism
- Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Link:[Link]
-
Synthesis of Tetrahydropyran Ethers
- Source: Organic Chemistry Portal - Synthesis of Tetrahydropyrans.
-
Link:[Link]
-
Boronic Acid Stability & Handling
